molecular formula C9H11N3 B8316965 5-Amino-2,4-dimethybenzimidazole

5-Amino-2,4-dimethybenzimidazole

Cat. No.: B8316965
M. Wt: 161.20 g/mol
InChI Key: XIGVWGXJAQZTKW-UHFFFAOYSA-N
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Description

5-Amino-2,4-dimethylbenzimidazole is a benzimidazole derivative characterized by amino (-NH₂) and methyl (-CH₃) substituents at positions 5, 2, and 4, respectively. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2,4-dimethyl-1H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-5-7(10)3-4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

XIGVWGXJAQZTKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C)N

Origin of Product

United States

Scientific Research Applications

Cancer Therapeutics

5-Amino-2,4-dimethylbenzimidazole and its derivatives have shown promise as anticancer agents. Research indicates that benzimidazole derivatives can act as microtubule inhibitors, which are crucial in cancer treatment due to their ability to disrupt cell division.

Case Studies

  • Breast Cancer : A study demonstrated that certain benzimidazole derivatives could induce G2-M phase arrest in breast cancer cell lines, leading to increased cell death .
  • Colorectal Carcinoma : In vitro studies have shown that specific derivatives exhibit potent cytotoxicity against colorectal carcinoma cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 values significantly lower than that of 5-fluorouracil) .

Antimicrobial Activity

The antimicrobial properties of 5-Amino-2,4-dimethylbenzimidazole have also been explored extensively. Its derivatives have demonstrated activity against various bacterial and fungal strains.

Case Studies

  • Antibacterial Efficacy : Compounds derived from 5-Amino-2,4-dimethylbenzimidazole have been tested against multiple strains, showing minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Fungal Inhibition : Research indicates effective inhibition of fungal growth, making these compounds potential candidates for antifungal therapies .

Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, 5-Amino-2,4-dimethylbenzimidazole exhibits various other pharmacological activities.

Antiviral Properties

Benzimidazole derivatives have been tested against several viral strains including HIV and hepatitis viruses. Their efficacy suggests potential use in antiviral therapies .

Anti-inflammatory Effects

Some studies indicate that benzimidazole compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Data Summary

ApplicationMechanism of ActionNotable Findings
Cancer TherapeuticsMicrotubule disruptionInduces mitotic arrest; cytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growthEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibition of viral replicationActive against HIV and hepatitis viruses
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduces inflammation markers in vitro

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical and synthetic attributes of 5-Amino-2,4-dimethylbenzimidazole with structurally similar compounds:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Physicochemical Properties
5-Amino-2,4-dimethylbenzimidazole 2,4-dimethyl; 5-amino 175.22 (calculated) Condensation of diamine with ketone High lipophilicity (logP ≈ 2.3)
5-Amino-2-mercaptobenzimidazole 2-mercapto (-SH); 5-amino 167.22 Thiolation of 2-chlorobenzimidazole Refractive index: 1.794; Vapor pressure: 2.85E-05 mmHg
2-(4-Aminophenyl)-5-aminobenzimidazole 2-(4-aminophenyl); 5-amino 240.28 Condensation with substituted benzaldehyde Enhanced π-π stacking potential
Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate 1-methyl; 2-ethyl ester 275.33 Esterification of carboxylic acid Improved solubility in polar solvents
5-Amino-2,4-difluorophenol 2,4-difluoro; 5-hydroxy 145.11 Fluorination of phenol precursors pKa ≈ 8.2 (weak acid)
Key Observations:
  • Lipophilicity: Methyl groups in 5-Amino-2,4-dimethylbenzimidazole increase logP compared to polar derivatives like 5-Amino-2-mercaptobenzimidazole.
  • Solubility: Ester-containing analogs (e.g., Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate) exhibit better aqueous solubility due to ionizable groups .
  • Synthetic Flexibility: Substituents like 4-aminophenyl (in 2-(4-Aminophenyl)-5-aminobenzimidazole) enable modular synthesis via Schiff base reactions .

Pharmacological Activity

Benzimidazole derivatives exhibit diverse biological activities, influenced by substituents:

Compound Type Key Pharmacological Activities Mechanism Insights References
5-Amino-2,4-dimethylbenzimidazole Anti-inflammatory, potential kinase inhibition Methyl groups enhance binding to hydrophobic enzyme pockets
5-Amino-2-mercaptobenzimidazole Antioxidant, antimicrobial Thiol group participates in redox reactions
2-(4-Aminophenyl)-5-aminobenzimidazole Anticancer (DNA intercalation) Aromatic system enables DNA interaction
Fluorinated derivatives (e.g., 5-Amino-2,4-difluorophenol) Antiviral, enzyme inhibition Fluorine atoms improve metabolic stability
Activity Trends:
  • Anti-inflammatory/Anti-tumor: Methyl and amino groups synergize to modulate enzyme targets (e.g., cyclooxygenase-2) .
  • Antimicrobial : Thiol and fluorine substituents enhance reactivity against bacterial enzymes .

Q & A

What are the standard synthetic protocols for 5-amino-2,4-dimethylbenzimidazole, and how do solvent choices impact reaction efficiency?

Level : Basic
Answer :
The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives. Key protocols include:

  • Hydrazide-mediated cyclization : Refluxing 2,4-dimethylphenylhydrazine derivatives in polar aprotic solvents like DMSO for 18–24 hours, followed by ice-water quenching and crystallization (yields ~65%) .
  • CO₂/H₂-mediated cyclization : Using gaseous CO₂ and H₂ under catalytic conditions for eco-friendly benzimidazole formation, avoiding harsh solvents .
  • Amide-assisted synthesis : Tert-butyl nitrite or amide-based nitrogen transfer agents in ethanol/water mixtures at room temperature, suitable for acid-sensitive intermediates .
    Solvent impact : Polar solvents (e.g., DMSO) enhance reaction rates but may require longer reflux times. Non-polar solvents improve selectivity for sterically hindered derivatives.

Which spectroscopic techniques are most effective for characterizing 5-amino-2,4-dimethylbenzimidazole derivatives, and how should data interpretation be approached?

Level : Basic
Answer :

  • ¹H/¹³C NMR : Resolve substituent patterns on the benzimidazole core. For example, the amino group at position 5 shows deshielding (~δ 6.8–7.2 ppm) due to conjugation with the imidazole ring .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₃, m/z 161.0954) and fragmentation patterns (loss of NH₂ or CH₃ groups) .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement, especially for high-resolution or twinned datasets .

How can researchers resolve discrepancies in reported crystallographic data for benzimidazole derivatives using modern refinement tools?

Level : Advanced
Answer :
Discrepancies often arise from twinning, disorder, or low-resolution data. Mitigation strategies include:

  • SHELXL refinement : Apply TWIN/BASF commands for twinned datasets and PART/SUMP restraints for disordered moieties .
  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and R1/Rfactor consistency to assess model reliability.
  • High-resolution data : Optimize crystal growth using vapor diffusion with DMSO/water mixtures to reduce lattice defects .

What strategies optimize the synthesis of 5-amino-2,4-dimethylbenzimidazole under green chemistry conditions?

Level : Advanced
Answer :

  • CO₂ cyclization : Utilize CO₂ as a C1 source in H₂O/ethanol mixtures with H₂ gas, achieving ~80% yield while minimizing waste .
  • Mechanochemical synthesis : Grind o-phenylenediamine derivatives with urea or thiourea in ball mills, eliminating solvent use .
  • Microwave-assisted reactions : Reduce reaction time from 24 hours to 30 minutes using ethanol as a solvent under 150°C .

How do structural modifications at the 2- and 4-positions influence the biological activity of 5-amino-2,4-dimethylbenzimidazole?

Level : Advanced
Answer :

  • Electron-withdrawing groups (e.g., Cl) : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration (e.g., MIC ~2 µg/mL against S. aureus) .
  • Schiff base derivatives : Chelating metals like Ce(IV) or Zn(II) improves anticancer activity (IC₅₀ ~10 µM in MCF-7 cells) via ROS generation .
  • Methoxy substitutions : Improve solubility but reduce potency due to steric hindrance at binding sites. Validate via molecular docking (AutoDock Vina) .

What methodologies address contradictions in reported reaction yields for benzimidazole synthesis?

Level : Advanced
Answer :

  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize quenching times .
  • Byproduct analysis : Identify competing pathways (e.g., over-oxidation or dimerization) via LC-MS and adjust stoichiometry of oxidizing agents (e.g., H₂O₂ vs. TBHP) .
  • Scale-dependent effects : Pilot small-scale (<1 mmol) vs. bulk (>10 mmol) reactions to assess exothermicity and mixing efficiency .

How can computational chemistry complement experimental studies of 5-amino-2,4-dimethylbenzimidazole derivatives?

Level : Advanced
Answer :

  • DFT calculations : Predict UV-Vis spectra (TD-DFT/B3LYP/6-311+G(d,p)) and compare with experimental λmax values to validate electronic transitions .
  • Molecular dynamics (MD) : Simulate protein-ligand binding (e.g., with CYP450 enzymes) to rationalize inhibitory effects observed in vitro .
  • QSAR models : Correlate substituent electronegativity with bioactivity using MLR or ANN algorithms, guiding targeted synthesis .

What are the challenges in analyzing thermal stability and degradation pathways of 5-amino-2,4-dimethylbenzimidazole?

Level : Advanced
Answer :

  • TGA/DSC : Identify decomposition onset temperatures (~200°C for methyl derivatives) and endothermic events (e.g., sublimation) .
  • LC-MS/MS degradation studies : Expose compounds to accelerated aging (40°C/75% RH) and identify hydrolytic or oxidative byproducts (e.g., quinone imines) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

How do researchers validate the purity of 5-amino-2,4-dimethylbenzimidazole in pharmaceutical intermediates?

Level : Basic
Answer :

  • HPLC-DAD : Use C18 columns (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm; purity >98% required for preclinical studies .
  • Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
  • Residual solvent testing : GC-MS headspace analysis for DMSO or ethanol (ICH Q3C limits) .

What advanced techniques characterize supramolecular interactions in 5-amino-2,4-dimethylbenzimidazole crystals?

Level : Advanced
Answer :

  • Hirshfeld surface analysis : Map π-π stacking and N–H···N hydrogen bonds using CrystalExplorer .
  • PXRD : Compare experimental and simulated patterns to confirm polymorphism (e.g., monoclinic vs. orthorhombic phases) .
  • Solid-state NMR : Resolve ¹⁵N chemical shifts to probe hydrogen-bonding networks and tautomerism .

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